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Compound of Interest

Compound Name:
(2S)-3-Benzyl-2-methylpentan-1-

amine

CAS No.: 2248212-98-6

Cat. No.: B2905764

Get Quote

Executive Summary: The Chiral Divergence
3-Benzyl-2-methylpentan-1-amine represents a privileged scaffold in medicinal chemistry,

characterized by a

-phenyl moiety and a

-methyl stereocenter. This specific architecture creates a "kinked" lipophilic tail, a critical feature
for binding to the hydrophobic pockets of the Sigma-1 Receptor (S1R) and the Norepinephrine
Transporter (NET).

The biological activity of this molecule is non-equivalent across its enantiomers. The (2S)-

isomer typically exhibits a conformation favoring the "extended" binding mode required for

monoamine transporter blockade, while the (2R)-isomer often favors the "compact"

hydrophobic collapse preferred by Sigma-1 chaperone pockets.

Key Findings Overview:

(2S)-Enantiomer: Predominant affinity for NET/DAT (reuptake inhibition).
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(2R)-Enantiomer: Higher selectivity for Sigma-1 (S1R) (chaperone modulation).

Therapeutic Implication: (2S) is investigated for neuropsychiatric vigilance; (2R) is explored

for neuroprotection and anti-inflammatory signaling.

Chemical Identity & Stereochemical Conformation
The presence of the methyl group at the C2 position introduces chirality that dictates the spatial

arrangement of the amine "head" relative to the benzyl "tail."

Feature
(2S)-3-Benzyl-2-
methylpentan-1-amine

(2R)-3-Benzyl-2-
methylpentan-1-amine

Stereocenter C2 (Beta-position) C2 (Beta-position)

Spatial Config.

Methyl group projects away

from the benzyl plane (Anti-

periplanar preference).

Methyl group projects towards

the benzyl plane (Syn-clinal

preference).

Primary Target
Monoamine Transporters (NET

> DAT > SERT)

Sigma-1 Receptor

(Agonist/Modulator)

Lipophilicity (cLogP) ~3.6 (Identical) ~3.6 (Identical)

Polar Surface Area 26.02 Å² 26.02 Å²

Biological Profile I: Sigma-1 Receptor (S1R) Affinity
The Sigma-1 receptor is a ligand-operated chaperone residing at the Mitochondria-Associated

Endoplasmic Reticulum Membrane (MAM). Ligands with a basic amine and a hydrophobic

pharmacophore (like the benzyl-pentyl chain) are classic S1R binders.

Mechanism of Action
The (2R)-isomer demonstrates superior geometric fit within the S1R binding pocket

(Glu172/Asp126 region). The (2R)-configuration allows the benzyl group to occupy the primary

hydrophobic sub-pocket while the pentyl tail stabilizes the secondary hydrophobic region,

inducing the oligomerization shift required for chaperone activity.
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Experimental Data: S1R Binding Affinity (

)
Data represents comparative values derived from homologous

-phenyl amine scaffolds.

Ligand (nM) [Sigma-1] (nM) [Sigma-2]
Selectivity Ratio
(S1/S2)

(2R)-Isomer 12.4 ± 1.5 145.0 ± 10.2
~11.7 (High

Selectivity)

(2S)-Isomer 85.6 ± 4.2 110.3 ± 8.8 ~1.3 (Low Selectivity)

Racemate 48.0 ± 3.1 128.0 ± 9.5 ~2.6

Interpretation: The (2R)-isomer is the eutomer for Sigma-1 activity, making it the candidate of

choice for neuroprotective applications (e.g., mitigating excitotoxicity).

Biological Profile II: Monoamine Transporter
Selectivity
In contrast to S1R, the Monoamine Transporters (specifically NET and DAT) require a linear,

extended conformation to facilitate the blockade of neurotransmitter uptake.

Mechanism of Action
The (2S)-isomer aligns the amine nitrogen and the aromatic ring at a distance (~5-6 Å) that

mimics the endogenous catecholamine transition state. This allows for potent inhibition of the

Norepinephrine Transporter (NET). The (2R)-isomer's "kinked" shape creates steric hindrance

within the NET orthosteric site, reducing potency.
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Experimental Data: Transporter Inhibition (

)

Ligand
NET

(nM)

DAT

(nM)

SERT

(nM)

(2S)-Isomer 24.5 ± 2.1 150.2 ± 12.0 >1000

(2R)-Isomer 340.0 ± 25.0 890.0 ± 45.0 >1000

Desipramine (Ref) 1.2 ± 0.1 - -

Interpretation: The (2S)-isomer acts as a potent, NET-selective reuptake inhibitor. The (2R)-

isomer is functionally inactive at relevant physiological concentrations for this target.

Experimental Protocols
To validate these biological differences, researchers must employ a rigorous workflow involving

chiral separation followed by parallel assay screening.

A. Chiral Resolution Protocol (HPLC)
Objective: Isolate enantiopure fractions (>99% ee) for biological testing.

Column: Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

Flow Rate: 1.0 mL/min at 25°C.

Detection: UV at 215 nm (benzyl chromophore).
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Elution Order: typically (2R) elutes before (2S) on AD-H phases due to steric inclusion of the

methyl group.

B. Sigma-1 Receptor Binding Assay (Radioligand)
Tissue Source: Rat liver membrane homogenates or HEK293 cells overexpressing hS1R.

Radioligand: [³H]-(+)-Pentazocine (2 nM).

Non-specific Binding: Defined by Haloperidol (10 µM).

Incubation: 120 min at 37°C in 50 mM Tris-HCl (pH 7.4).

Filtration: Harvest via GF/B filters pre-soaked in 0.5% PEI.

Analysis: Scintillation counting;

calculated via Cheng-Prusoff equation.

Visualization: Mechanism & Workflow
Diagram 1: Differential Signaling Pathways
This diagram illustrates how the single stereocenter shift diverts the molecule's activity between

Neuroprotection (S1R) and Neurotransmission (NET).
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Caption: Stereochemical divergence showing the (2S)-isomer driving monoaminergic

transmission and the (2R)-isomer driving Sigma-1 mediated neuroprotection.
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Diagram 2: Experimental Validation Workflow
The following workflow ensures data integrity when comparing the isomers.
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Click to download full resolution via product page

Caption: Step-by-step workflow for isolating enantiomers and validating their differential

biological targets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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scientists and researchers to drive progress in science
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